![molecular formula C23H22ClN5 B2551697 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 879578-36-6](/img/structure/B2551697.png)

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

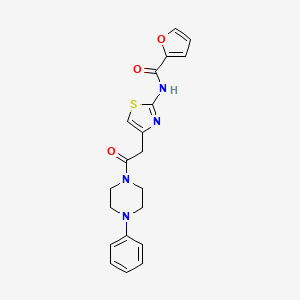

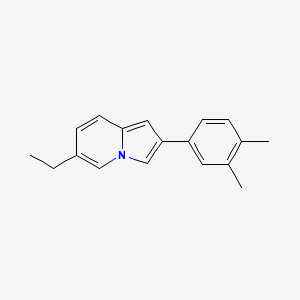

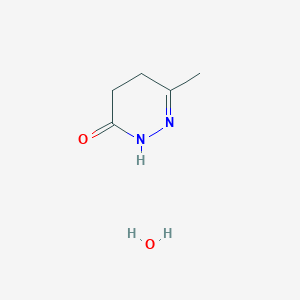

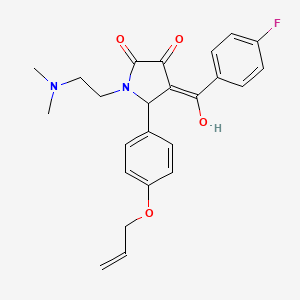

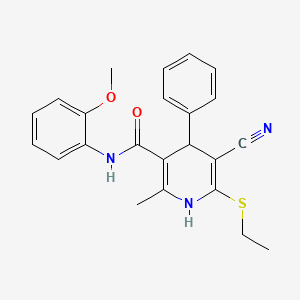

The compound 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This particular compound has not been directly studied in the provided papers, but its structural relatives have been explored for various biological properties, including acting as corticotropin-releasing factor receptor antagonists , serving as intermediates for fluorescent probes , inhibiting xanthine oxidase , and possessing anti-inflammatory properties without ulcerogenic activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of appropriate precursors such as amino-pyrazoles with other reactive intermediates. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines was achieved through a microwave-assisted cyclocondensation reaction followed by formylation using the Vilsmeyer-Haack reagent . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, potentially involving chlorination and aminisation reactions as seen in the synthesis of a related compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic nucleus with various substituents that can significantly influence the compound's biological activity and physicochemical properties. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, confirming their molecular configurations .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the formyl group in 3-formylpyrazolo[1,5-a]pyrimidines serves as a strategic intermediate for the preparation of functional fluorophores . The reactivity of the core structure can also be tailored by substituting different groups at various positions on the ring system, as demonstrated by the synthesis of various analogs with anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as water solubility, lipophilicity, and binding affinity to biological targets, are crucial for their pharmacokinetic profiles and therapeutic potential. For example, the introduction of a weakly basic pyridine ring in some analogs increased water solubility and reduced lipophilicity, which contributed to their oral bioavailability and ability to penetrate the brain . The photophysical properties, including fluorescence intensity and quantum yields, are also significant for derivatives designed as fluorescent probes .

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Compounds similar to "3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine" have been synthesized through various chemical reactions, demonstrating moderate anticancer activity. The crystal structure of these compounds has been elucidated, contributing to the understanding of their interaction with biological targets (Lu Jiu-fu et al., 2015).

Antimycobacterial Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimycobacterial properties against Mycobacterium tuberculosis, showing significant activity. This research contributes to the search for new therapeutic agents against tuberculosis (M. Biava et al., 2008).

Anti-inflammatory and Antimicrobial Activities

Further studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity. These findings open new avenues for the development of safer anti-inflammatory medications (G. Auzzi et al., 1983). Additionally, novel syntheses of pyrazolo[3,4-d]pyrimidine derivatives have shown promising antibacterial activity, highlighting the versatility of this scaffold in drug discovery (S. Rostamizadeh et al., 2013).

Scaffold Hopping and Drug Design

The design of oxazolo[5,4-d]pyrimidines through a scaffold hopping strategy from pyrazolo[1,5-a]pyrimidine bases has led to the discovery of competitive CB2 neutral antagonists. This approach demonstrates the compound's utility in exploring cannabinoid receptor modulators for potential therapeutic applications (Wei Tuo et al., 2018).

Synthesis and Electrophilic Substitutions

Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines underscores the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, facilitating the development of compounds with varied biological activities (K. Atta, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to target cholinesterase enzymes (ache and bche) .

Mode of Action

It’s suggested that the molecule’s electrophilic addition site is 4-n in the piperazine group, and the site for nucleophilic attack is both 13-c and 15-c in the quinoline group .

Biochemical Pathways

Similar compounds have been found to inhibit α-glucosidase .

Result of Action

Similar compounds have been found to be more potent than acarbose (positive control) against α-glucosidase .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-15-21(18-5-3-2-4-6-18)26-23-20(16-25-29(22)23)17-7-9-19(24)10-8-17/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHIXQYVVHDFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)

![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)

![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)